molecular formula C13H16N4O4S B4273802 N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-NITROBENZENE-1-SULFONAMIDE

N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-NITROBENZENE-1-SULFONAMIDE

Cat. No.: B4273802
M. Wt: 324.36 g/mol
InChI Key: FINMHAUPOUBVLS-UHFFFAOYSA-N
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Description

N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-NITROBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method is the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with N-methyl-2-nitrobenzenesulfonamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-NITROBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-NITROBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, contributes to its potential as an enzyme inhibitor and its versatility in various chemical reactions .

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S/c1-10-11(8-14-16(10)3)9-15(2)22(20,21)13-7-5-4-6-12(13)17(18)19/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINMHAUPOUBVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN(C)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-NITROBENZENE-1-SULFONAMIDE
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N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-NITROBENZENE-1-SULFONAMIDE
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N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-NITROBENZENE-1-SULFONAMIDE
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N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-NITROBENZENE-1-SULFONAMIDE
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N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-NITROBENZENE-1-SULFONAMIDE
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N-[(15-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-NITROBENZENE-1-SULFONAMIDE

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